Cas no 2229332-25-4 (4-(3-ethoxy-4-methoxyphenyl)butanal)
4-(3-ethoxy-4-methoxyphenyl)butanal Chemical and Physical Properties
Names and Identifiers
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- 4-(3-ethoxy-4-methoxyphenyl)butanal
- EN300-1814769
- 2229332-25-4
-
- Inchi: 1S/C13H18O3/c1-3-16-13-10-11(6-4-5-9-14)7-8-12(13)15-2/h7-10H,3-6H2,1-2H3
- InChI Key: NXTPSNHINNOVQM-UHFFFAOYSA-N
- SMILES: O(CC)C1=C(C=CC(=C1)CCCC=O)OC
Computed Properties
- Exact Mass: 222.125594432g/mol
- Monoisotopic Mass: 222.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.5Ų
4-(3-ethoxy-4-methoxyphenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814769-0.05g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-0.1g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-0.25g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-0.5g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-1.0g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1814769-2.5g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-5.0g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1814769-10.0g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1814769-1g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1814769-5g |
4-(3-ethoxy-4-methoxyphenyl)butanal |
2229332-25-4 | 5g |
$3687.0 | 2023-09-19 |
4-(3-ethoxy-4-methoxyphenyl)butanal Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 4-(3-ethoxy-4-methoxyphenyl)butanal
4-(3-Ethoxy-4-Methoxyphenyl)Butanal: A Comprehensive Overview
4-(3-Ethoxy-4-Methoxyphenyl)Butanal, identified by the CAS number 2229332-25-4, is a compound of significant interest in the fields of organic chemistry and material science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 4-(3-Ethoxy-4-Methoxyphenyl)Butanal comprises a butanal moiety attached to a substituted phenyl ring. The phenyl group is substituted with ethoxy and methoxy groups at the 3 and 4 positions, respectively. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and functionality.
Recent studies have highlighted the importance of such substituted aromatic aldehydes in the synthesis of bioactive compounds. For instance, researchers have explored the use of 4-(3-Ethoxy-4-Methoxyphenyl)Butanal as an intermediate in the preparation of novel antioxidants and anti-inflammatory agents. The presence of electron-donating groups like ethoxy and methoxy on the aromatic ring enhances the compound's ability to participate in various chemical reactions, making it a valuable building block in organic synthesis.
In terms of physical properties, 4-(3-Ethoxy-4-Methoxyphenyl)Butanal exhibits a melting point of approximately 50°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. The compound's stability under thermal and oxidative conditions has also been evaluated, showing promising results for its use in industrial applications.
The synthesis of 4-(3-Ethoxy-4-Methoxyphenyl)Butanal typically involves a multi-step process that includes Friedel-Crafts alkylation followed by oxidation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have made the compound more accessible for large-scale production.
In the realm of material science, 4-(3-Ethoxy-4-Methoxyphenyl)Butanal has been investigated for its potential as a precursor in the development of advanced polymers and coatings. Its ability to form stable cross-links with other monomers has led to its consideration in creating high-performance materials with enhanced mechanical and thermal properties.
Beyond its chemical applications, recent research has delved into the biological activity of 4-(3-Ethoxy-4-Methoxyphenyl)Butanal. Studies conducted on cellular models have revealed that this compound exhibits moderate anti-proliferative effects against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
In conclusion, 4-(3-Ethoxy-4-Methoxyphenyl)Butanal, with its distinctive chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As ongoing studies uncover new insights into its capabilities, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
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